Atlantinone A

Descripción general

Descripción

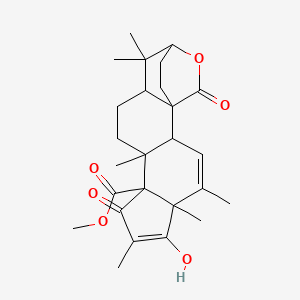

Atlantinone A: is a complex organic compound with a molecular formula of C26H34O6 and a molecular weight of 442.552 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acid, epoxy, and hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Atlantinone A involves multiple steps, starting from readily available steroidal precursors. The key steps typically include:

Oxidation: Introduction of the epoxy group through oxidation reactions.

Hydroxylation: Addition of hydroxyl groups at specific positions.

Esterification: Formation of the methyl ester group through esterification reactions.

The reaction conditions often involve the use of strong oxidizing agents, acidic or basic catalysts, and controlled temperatures to ensure the selective formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Structural Elucidation via Spectroscopic Methods

The compound’s structure was confirmed using:

-

NMR Spectroscopy : ¹H and ¹³C NMR data (Table 1, Supplementary Material ) revealed:

-

ent-5α,14β-androstane skeleton.

-

Lactone bridge between C-10 and C-3α.

-

-

NOE Experiments : Confirmed α-configuration at C-3 due to spatial proximity of H-3 and H-14 .

Key Spectral Data

| Parameter | Value |

|---|---|

| UV λ<sub>max</sub> (MeOH) | 260 nm (sh), 281 nm (log ε = 4.56) |

| [α]<sub>D</sub> | -83.3° (c 0.42, MeOH) |

| HREIMS m/z | 442.2254 (C₂₆H₃₄O₆, calc. 442.2355) |

Stereochemical Implications of Lactonization

The lactone bridge imposes unique stereochemical constraints:

-

Forces C-3 oxygen into α-configuration, a rarity in meroterpenoids .

-

Distinguishes this compound from andrastins (C-3 β-configuration) and citreohybridones .

Production in Penicillium Species

This compound is natively produced by multiple Penicillium species under standard growth conditions, including:

-

P. solitum, P. discolor, P. commune

-

P. caseifulvum, P. palitans, P. novae-zeelandiae

This contrasts with its initial discovery in P. hirayamae, which required epigenetic manipulation for production .

Functional Group Reactivity

While direct synthetic reactions remain unexplored, functional groups suggest potential reactivity:

-

Lactone ring : Susceptible to hydrolysis under acidic/basic conditions.

-

Epoxy group : May undergo nucleophilic opening or reduction.

-

Methyl branches : Possible sites for oxidation or halogenation.

Analytical Detection Methods

Aplicaciones Científicas De Investigación

Introduction to Atlantinone A

This compound is a meroterpenoid compound isolated from the psychrotolerant fungus Penicillium ribeum. Its structural elucidation was confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Originally identified under conditions of chemical epigenetic manipulation in Penicillium hirayamae, subsequent studies revealed that several other Penicillium species can produce this compound under standard growth conditions, including P. solitum, P. discolor, and P. commune .

Key Structural Features

- Molecular Formula :

- Stereochemistry : Presence of an ent-5α,14β-androstane skeleton.

- Functional Groups : Lactone bridge affecting the compound's reactivity and biological activity.

Pharmaceutical Potential

Despite not exhibiting significant antibacterial or antifungal activities against tested strains, this compound's structural similarity to other biologically active compounds such as the andrastins suggests potential for further bioactivity testing. The andrastins are known for their role as farnesyltransferase inhibitors, which are relevant in cancer therapy .

Biotechnological Applications

The production of this compound by various Penicillium species opens avenues for biotechnological applications, particularly in the food industry. Given that some of these fungi are associated with cheese production, there is potential for this compound to be present in dairy products, warranting further investigation into its effects on food safety and quality .

Ecological Significance

The ability of Penicillium ribeum and related species to produce this compound under standard conditions highlights its ecological role within microbial communities. The compound may contribute to competitive advantages in nutrient acquisition or defense against microbial antagonists in natural environments .

Case Studies and Research Findings

Several studies have documented the biosynthesis and applications of this compound:

- Biosynthesis Pathway Exploration : Research has shown that this compound can be produced without chemical manipulation in multiple Penicillium species, indicating a broader ecological distribution than previously recognized .

- Bioactivity Testing : Initial screenings have not revealed significant bioactivity; however, the structural characteristics suggest further pharmacological investigations could uncover novel therapeutic properties .

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of Atlantinone A involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Androsta-1,4-diene-3,17-dione: Another steroidal compound with similar structural features.

Androsta-5,16-diene-3β-ol: Shares the androsta framework but differs in functional groups.

Androsta-4,9(11)-diene-3,17-dione: Similar steroidal structure with different functional groups.

Uniqueness

Atlantinone A is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Propiedades

IUPAC Name |

methyl 6-hydroxy-4,5,7,10,14,14-hexamethyl-8,17-dioxo-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadeca-3,6-diene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-13-12-16-23(5,26(21(30)31-7)19(28)14(2)18(27)24(13,26)6)10-8-15-22(3,4)17-9-11-25(15,16)20(29)32-17/h12,15-17,27H,8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIBRQVYYFOBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3C24CCC(C3(C)C)OC4=O)(C5(C1(C(=C(C5=O)C)O)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.